H-DL-Tyr-Gly-Gly-DL-Trp-DL-Leu-OH
Description
Significance of Peptides in Advanced Biological Research
Peptides are integral to numerous cellular functions, including cell signaling, immune responses, and enzymatic activity regulation. longdom.orgajpbp.com Their ability to mimic endogenous substances that control cellular processes makes them invaluable for research. nih.gov Scientists synthesize peptides to investigate their properties, which can lead to the development of new technologies and industrial applications. peptidesuk.com In medicine, peptide-based drugs are gaining traction due to their high specificity and low toxicity. ajpbp.com They are also used to create biomaterials for tissue engineering and drug delivery systems. peptidesuk.com
Stereochemical Considerations in Peptide Design: L- and D-Amino Acid Enantiomers
The building blocks of peptides, amino acids (with the exception of glycine), exist as two mirror-image forms, or enantiomers: L-amino acids and D-amino acids. nih.gov This property, known as chirality, is a critical factor in peptide design as the spatial arrangement of atoms profoundly influences a peptide's biological activity and interactions. frontiersin.orgresearchgate.net While proteins in most organisms are composed almost exclusively of L-amino acids, the strategic inclusion of D-amino acids into synthetic peptides has become a powerful tool in research and drug development. ingentaconnect.comunc.edu
Biological Rationale for D-Amino Acid Inclusion in Peptides
The primary motivation for incorporating D-amino acids into peptide sequences is to enhance their stability. ingentaconnect.commdpi.com Natural peptides composed of L-amino acids are susceptible to degradation by proteases, enzymes that break down proteins. nih.gov This rapid degradation can limit their therapeutic effectiveness. Since the body's proteolytic machinery is not well-equipped to recognize or cleave peptide bonds involving D-amino acids, peptides containing these non-natural enantiomers exhibit increased resistance to enzymatic breakdown. ingentaconnect.comnih.govnih.gov
Furthermore, the inclusion of D-amino acids can be crucial for receptor recognition and can alter the peptide's conformation, sometimes leading to enhanced biological activity. mdpi.comfrontiersin.org For instance, the opioid peptide dermorphin (B549996) requires a D-alanine residue to bind to its receptor effectively. mdpi.com By introducing D-amino acids, researchers can create peptides with novel properties and improved pharmacokinetic profiles. mdpi.com
Challenges and Opportunities in Peptide Chirality Research
The deliberate manipulation of a peptide's stereochemistry presents both challenges and opportunities. Synthesizing peptides with mixed L- and D-amino acids can be complex and requires specialized techniques. nih.govnih.gov Predicting the precise three-dimensional structure and resulting biological activity of these heterochiral peptides remains a significant hurdle. frontiersin.orgingentaconnect.com
However, the opportunities are vast. The ability to control peptide conformation through chirality offers a pathway to designing highly specific and potent therapeutic agents. nih.govnih.gov Research into heterochiral peptides is uncovering new ways to create stable, bioactive molecules for a range of applications, from antimicrobial agents to cancer therapies. nih.govnih.gov Understanding the nuanced effects of D-amino acid incorporation is a key area of ongoing research, promising to unlock the full potential of peptide-based therapeutics. frontiersin.orgnih.gov
Overview of H-DL-Tyr-Gly-Gly-DL-Trp-DL-Leu-OH as a Model Peptide for Stereochemical Investigations
The pentapeptide this compound serves as an important model for studying the impact of mixed chirality on peptide structure and function. Its sequence and the inclusion of both L- and D-amino acids at specific positions make it a valuable tool for stereochemical investigations.
Rationale for Sequence Design and DL-Chirality (e.g., resemblance to endogenous peptides)
The core sequence, Tyr-Gly-Gly-Trp-Leu, bears a resemblance to endogenous opioid peptides known as enkephalins, which typically have a Tyr-Gly-Gly-Phe-Met/Leu sequence. uobaghdad.edu.iq Enkephalins are neurotransmitters involved in pain modulation. By studying synthetic analogs, researchers can explore structure-activity relationships.
Research Gaps Addressed by Studying this compound
The study of this compound and similar peptides with mixed chirality helps to address several key research gaps:
Understanding Diastereomer Interactions: Investigating how the different stereoisomers within the mixture interact with each other and with biological targets.
Proteolytic Stability: Quantifying the increase in resistance to enzymatic degradation conferred by the D-amino acid residues.
Analytical Method Development: The complexity of separating and characterizing peptide diastereomers drives the development of advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS). nih.gov
By systematically studying model peptides like this compound, scientists can gain fundamental insights into the principles of peptide design and stereochemistry, paving the way for the rational development of novel peptide-based therapeutics with enhanced properties.
Structure
2D Structure
Properties
IUPAC Name |
2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N6O7/c1-17(2)11-25(30(42)43)36-29(41)24(13-19-14-32-23-6-4-3-5-21(19)23)35-27(39)16-33-26(38)15-34-28(40)22(31)12-18-7-9-20(37)10-8-18/h3-10,14,17,22,24-25,32,37H,11-13,15-16,31H2,1-2H3,(H,33,38)(H,34,40)(H,35,39)(H,36,41)(H,42,43) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDBWDFQAZNDLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N6O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Stereochemical Control for H Dl Tyr Gly Gly Dl Trp Dl Leu Oh
Advanced Peptide Synthesis Techniques for DL-Amino Acid Incorporation
The chemical synthesis of peptides is a systematic process involving the sequential addition of amino acids. nih.gov This is achieved by forming a peptide (amide) bond between the carboxyl group of one amino acid and the amino group of another. wikipedia.org To ensure specific bond formation and prevent unwanted side reactions, protecting groups are temporarily placed on the reactive N-terminus and any reactive side chains of the amino acids. masterorganicchemistry.com The synthesis typically proceeds from the C-terminus to the N-terminus. wikipedia.orgbiosyn.com For a peptide like H-DL-Tyr-Gly-Gly-DL-Trp-DL-Leu-OH, which contains racemic amino acids, the synthetic approach must accommodate the generation of multiple stereoisomers.
Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, is the most common method for synthesizing peptides in a laboratory setting. wikipedia.orgmasterorganicchemistry.com The core principle of SPPS is the covalent attachment of the first amino acid to an insoluble polymeric resin support, which simplifies the entire process. biosyn.com The peptide chain is assembled step-by-step on this solid support. After each reaction step, excess reagents and by-products are easily removed by simple filtration and washing, which circumvents the difficult purification of intermediates that is often required in solution-phase methods. wikipedia.org
The synthesis follows a repeating cycle:
Deprotection: The N-terminal protecting group (commonly Fmoc or Boc) of the resin-bound amino acid is removed. pacific.edu
Coupling: The next N-protected amino acid is activated and coupled to the newly exposed amino group of the resin-bound chain. pacific.edu
Washing: The resin is thoroughly washed to remove all excess reagents and by-products. biosyn.com
This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin support, and all side-chain protecting groups are removed. sigmaaldrich.com The incorporation of a DL-amino acid is performed by introducing a racemic mixture of the protected amino acid at the desired coupling step. This results in a resin-bound peptide population where approximately half the chains have incorporated the D-enantiomer and the other half have incorporated the L-enantiomer at that specific position.
| Step | Description | Common Reagents |
| Resin Attachment | The C-terminal amino acid (DL-Leucine) is covalently linked to a solid support resin. | Rink Amide resin, Polystyrene resin |
| Deprotection | Removal of the temporary N-α-protecting group (e.g., Fmoc) from the growing peptide chain. | 20% Piperidine in DMF (for Fmoc) |
| Coupling | The carboxyl group of the incoming protected amino acid (e.g., Fmoc-DL-Trp-OH) is activated and reacts with the free N-terminus of the resin-bound peptide. | HBTU, DIPEA, DIC |
| Cleavage | The final peptide is detached from the resin, and side-chain protecting groups are removed. | Trifluoroacetic acid (TFA), Phenol (B47542), Water |
| Purification | The crude peptide is purified, typically using RP-HPLC, and then lyophilized. | Cold diethyl ether (for precipitation) |
This table summarizes the general workflow for Solid-Phase Peptide Synthesis (SPPS) as described in sources pacific.edusigmaaldrich.com.
Solution-Phase Peptide Synthesis (LPPS), also known as classical synthesis, involves carrying out all reactions in a homogeneous solution. wikipedia.org Unlike SPPS, the peptide intermediates are isolated and purified after each step, often by crystallization or precipitation. acs.org While this can be more time-consuming for long peptides, LPPS is highly advantageous for large-scale industrial production where cost-effectiveness is crucial. wikipedia.org
Modern advancements have sought to streamline this process. Repetitive Solution-Phase Peptide Synthesis (RSPS) simplifies production by using the same coupling and isolation procedures repeatedly. acs.org A key feature is the use of excess activated amino acids to ensure the reaction goes to completion, similar to SPPS. acs.org Another evolution is Liquid-Phase Peptide Synthesis (LPPS), which combines the advantages of both solid-phase and solution-phase methods. In LPPS, the growing peptide is attached to a soluble polymer tag, allowing reactions to occur in a homogeneous phase while enabling easy precipitation and purification of the intermediate peptides. mdpi.com
For the synthesis of this compound, a solution-phase approach could involve the synthesis of smaller peptide fragments (e.g., H-DL-Tyr-Gly-OH and H-Gly-DL-Trp-DL-Leu-OH) which are then coupled together. This fragment condensation strategy can improve efficiency, but it also increases the risk of racemization at the C-terminal amino acid of the activating fragment.
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (LPPS) |
| Reaction Medium | Heterogeneous (peptide on insoluble resin) | Homogeneous (all reactants in solution) |
| Purification | Simple filtration and washing of resin | Crystallization, extraction, or chromatography after each step |
| Reagent Use | Large excess of reagents is common to drive reactions to completion | Stoichiometric amounts are often used; can be more cost-effective for reagents |
| Scalability | Excellent for lab-scale and research; can be challenging for very large industrial scale | Well-suited for large-scale industrial production |
| Automation | Highly automated | Less amenable to full automation |
This table provides a comparison between SPPS and LPPS based on information from sources wikipedia.orgbiosyn.comacs.orgmdpi.com.
Chemoenzymatic peptide synthesis leverages the high stereoselectivity of enzymes, typically proteases, to catalyze the formation of peptide bonds. nih.gov This approach offers a green chemistry alternative to purely chemical methods, as it operates under mild conditions (neutral pH, aqueous solutions) and avoids the need for extensive protecting group strategies and harsh reagents. nih.govmdpi.com
Enzymes like papain, α-chymotrypsin, and subtilisin can be used. nih.govrsc.org The synthesis can be equilibrium-controlled, where the enzyme reverses its natural hydrolytic function, or kinetically controlled, where an activated amino acid ester is used as a substrate. nih.gov A powerful modern strategy is Chemo-Enzymatic Peptide Synthesis (CEPS), which often combines the strengths of SPPS and enzymatic ligation. rsc.org In this hybrid approach, peptide fragments are first synthesized chemically (e.g., via SPPS) and then joined together using a specific ligase enzyme. rsc.orgnih.gov
For a peptide containing DL-amino acids, the inherent stereoselectivity of enzymes is a key consideration. A non-selective enzyme could potentially couple both D and L forms, while a highly selective enzyme might only react with one enantiomer, providing a method for chiral resolution. For instance, one could synthesize the H-Gly-Gly-DL-Trp-DL-Leu-OH fragment and then use an enzyme to selectively couple either L-Tyr or D-Tyr to the N-terminus.
| Enzyme Class | Examples | Role in Peptide Synthesis |
| Serine Proteases | α-Chymotrypsin, Trypsin, Subtilisin | Catalyze peptide bond formation, often used in kinetically controlled synthesis. Engineered versions (ligases) are used for fragment ligation. nih.govrsc.org |
| Cysteine Proteases | Papain, Bromelain | Used for polymerization of amino acid esters and di/tri-peptide motifs. nih.govrsc.org |
| Esterases | Lipase | Can be used for peptide synthesis, though less common than proteases. nih.gov |
This table lists common enzymes used in chemoenzymatic peptide synthesis as described in sources nih.govrsc.orgrsc.org.
Diastereoselective Synthesis and Purification of Stereoisomers
The synthesis of this compound, with its three chiral centers (Tyr, Trp, Leu) and two racemic positions (Tyr, Trp, Leu), will theoretically produce a mixture of 2³ = 8 stereoisomers. Glycine (B1666218) is achiral. The key challenge is to control the stereochemical outcome during synthesis and to effectively separate the resulting diastereomers.
Racemization is the loss of stereochemical integrity at the chiral α-carbon of an amino acid, leading to a mixture of D and L forms. youtube.com This is a major side reaction in peptide synthesis, especially when activating the carboxyl group of an N-protected amino acid. highfine.com The primary mechanism involves the formation of a planar 5(4H)-oxazolone intermediate, which can be re-protonated from either side, leading to racemization. peptide.com
Several factors influence the degree of racemization, and various strategies are employed to suppress it:
Coupling Reagents and Additives: The choice of coupling reagent is critical. While carbodiimides like DIC are effective, they are prone to causing racemization unless a racemization-suppressing additive is included. highfine.com Additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl cyanoglyoxylate-2-oxime (Oxyma) react with the activated amino acid to form active esters that are more resistant to oxazolone (B7731731) formation. highfine.compeptide.com
Solvent and Temperature: Polar solvents like Dimethylformamide (DMF) can promote racemization, whereas less polar solvents may reduce it. nih.gov Lowering the reaction temperature can also significantly limit racemization. nih.gov
Protecting Groups: For amino acids that are particularly susceptible to racemization, such as cysteine and histidine, specific side-chain protecting groups can help minimize the problem. peptide.comnih.gov
Base: The type and amount of base used during the coupling reaction can affect racemization. Hindered or weaker bases are often preferred. nih.gov
| Strategy | Method | Rationale |
| Additives | Use of HOBt, HOAt, or Oxyma with carbodiimide (B86325) coupling agents. | Forms active esters that are less prone to racemization via the oxazolone pathway. highfine.compeptide.com |
| Temperature Control | Performing coupling reactions at lower temperatures (e.g., 0-5°C or up to 50°C in microwave synthesis). | Reduces the rate of the racemization side reaction. nih.govresearchgate.net |
| Solvent Choice | Using less polar solvents when possible. | Can disfavor the formation of the polar oxazolone intermediate. nih.gov |
| Reagent Choice | Employing phosphonium (B103445) or uronium-based coupling reagents (e.g., HBTU, TBTU). | These reagents often lead to lower levels of racemization compared to carbodiimides alone. |
| Fragment Condensation | Using copper (II) chloride (CuCl₂) with HOBt during solution-phase fragment coupling. | Suppresses racemization during the coupling of peptide segments. peptide.com |
This table outlines key strategies for controlling racemization during peptide synthesis, based on findings from sources highfine.compeptide.comnih.govnih.govresearchgate.net.
Following the synthesis of a peptide containing DL-amino acids, the resulting product is a mixture of diastereomers. The separation and analysis of these stereoisomers are essential for obtaining a pure compound and verifying its stereochemical identity.
The most powerful and widely used technique for this purpose is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . nih.gov Diastereomers, despite having the same mass, often exhibit subtle differences in their three-dimensional structure, polarity, and hydrophobicity. These differences can be exploited for separation on an RP-HPLC column. nih.gov For instance, the retention time of a peptide can be affected by a single change in stereochemistry from L to D, as it can alter the peptide's secondary structure and how it interacts with the stationary phase of the column. nih.gov
Other analytical techniques used to assess purity and confirm the identity of the final product include:
Mass Spectrometry (MS): Used to confirm the correct molecular weight of the synthesized peptide. sigmaaldrich.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to determine the ratio of diastereomers in a mixture, as different stereoisomers may exhibit distinct signals. nih.gov
Chiral Chromatography: In some cases, specialized chiral stationary phases can be used in HPLC to separate enantiomers, although separating diastereomers on standard C8 or C18 columns is more common. nih.gov
Effective separation often requires careful optimization of the HPLC method, including the choice of stationary phase (e.g., C8 vs. C18), mobile phase composition (e.g., acetonitrile (B52724)/water gradient), and temperature. nih.gov
Derivatization Strategies for Enhanced Research Utility
Site-Specific Chemical Modifications for Probing Molecular Interactions
Site-specific modifications involve the targeted chemical alteration of a particular functional group within the peptide sequence. This allows researchers to probe the role of individual amino acid residues in mediating biological activity and to develop peptidomimetics with improved characteristics. nih.gov The primary sites for modification in this peptide are the terminal amino and carboxyl groups, and the side chains of tyrosine and tryptophan.
Key modification strategies include:
Tyrosine (Tyr) Modification : The phenolic hydroxyl group of tyrosine is a versatile site for chemical modification. It can be functionalized to fine-tune the peptide's properties or to introduce reporter groups. nih.gov Electrochemical oxidation of the phenol group can also be used to induce specific cleavage of the peptide bond at the C-terminal side of the tyrosine residue, a useful technique in peptide analysis. nih.gov
N-Terminus and C-Terminus Modification : The free amino group (N-terminus) at the Tyr residue and the carboxyl group (C-terminus) at the Leu residue are susceptible to degradation by aminopeptidases and carboxypeptidases, respectively. Modifying these termini, for instance by N-terminal acetylation or C-terminal amidation, can significantly increase the peptide's stability and bioavailability. ias.ac.inunl.edu Replacing the C-terminal carboxylic acid with more hydrophobic groups, such as a chloromethyl ketone, has been shown to increase potency in similar enkephalin analogs. unl.edu
These modifications are instrumental in mapping the binding requirements of receptors. By systematically altering each functional site, researchers can deduce which groups are essential for affinity and efficacy, leading to the design of more potent and selective analogs. nih.gov
Table 1: Potential Site-Specific Modifications of this compound
| Modification Site | Type of Modification | Research Purpose |
| N-terminal Amino Group (Tyr) | Acetylation, Alkylation | Increase stability against aminopeptidases; alter binding affinity. ias.ac.in |
| C-terminal Carboxyl Group (Leu) | Amidation, Esterification | Increase stability against carboxypeptidases; enhance receptor binding. ias.ac.inunl.edu |
| Tyrosine Side Chain (Phenol) | O-methylation, Halogenation | Probe hydrogen bonding; alter electronic properties; introduce spectroscopic probes. nih.gov |
| Tryptophan Side Chain (Indole) | Oxidation, N-alkylation | Investigate the role of the indole (B1671886) ring in hydrophobic interactions and receptor binding. |
Isotopic Labeling for Spectroscopic and Mechanistic Studies
Isotopic labeling is a powerful technique where one or more atoms in a molecule are replaced with their heavier, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N). This substitution creates a chemically identical molecule with a different mass, which can be easily distinguished using analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov
The primary method for labeling peptides is the incorporation of stable isotope-labeled amino acids during solid-phase peptide synthesis (SPPS). nih.gov For this compound, this would involve using commercially available precursors such as Fmoc-L-[¹³C₉,¹⁵N]Leu-OH or Fmoc-L-[¹³C₆]Tyr(tBu)-OH during the stepwise assembly on a resin. nih.gov
Applications in Research:
Mass Spectrometry (MS): Labeled peptides are invaluable as internal standards for quantitative analysis in complex biological matrices. nih.gov By adding a known quantity of the labeled peptide to a sample, the endogenous or unlabeled peptide can be accurately quantified using Liquid Chromatography-Mass Spectrometry (LC-MS). The mass difference allows for clear differentiation between the standard and the analyte. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to determine the three-dimensional structure of peptides in solution. For a flexible peptide, the NMR spectrum can be complex with many overlapping signals. Incorporating ¹³C and ¹⁵N isotopes helps to resolve this complexity, enabling detailed structural analysis of the peptide's conformation and its interactions with binding partners. anu.edu.au
Metabolic Studies: Labeled peptides can be used to trace the metabolic fate of the compound in vitro or in vivo. By tracking the appearance of labeled fragments, researchers can identify sites of enzymatic cleavage and understand the peptide's degradation pathways. nih.gov
Table 2: Isotopic Labeling Strategies for Peptide Analysis
| Isotope | Method of Incorporation | Primary Research Application |
| ¹³C (Carbon-13) | Use of ¹³C-labeled amino acids during synthesis. nih.gov | Quantitative Mass Spectrometry (LC-MS); Structural analysis by NMR. nih.gov |
| ¹⁵N (Nitrogen-15) | Use of ¹⁵N-labeled amino acids during synthesis. nih.gov | Structural analysis by NMR; Mechanistic studies of enzyme-peptide interactions. |
| ²H (Deuterium) | Use of deuterated amino acids or post-synthetic exchange reactions. | Tracing metabolic pathways; simplifying NMR spectra. |
Conformational Analysis and Dynamics of H Dl Tyr Gly Gly Dl Trp Dl Leu Oh
Experimental Techniques for Conformational Elucidation
Experimental methods provide average structural properties and can identify the most populated conformational states of the peptide in specific environments.
Circular Dichroism (CD) spectroscopy is a powerful non-destructive technique used to investigate the secondary structure of peptides and proteins in solution. It measures the differential absorption of left and right circularly polarized light by chiral molecules. For peptides, the primary chromophores are the amide bonds of the backbone and certain amino acid side chains.
The far-UV region (190-250 nm) of the CD spectrum is dominated by the peptide backbone's n→π* and π→π* transitions. The shape and magnitude of the CD signal in this region are characteristic of different secondary structures like α-helices, β-sheets, β-turns, and random coils. For a short and flexible peptide like H-DL-Tyr-Gly-Gly-DL-Trp-DL-Leu-OH, the spectrum is often indicative of a combination of random coil and β-turn structures, similar to what is observed for enkephalins in solution. nih.gov
In the near-UV region (250-340 nm), the CD spectrum is sensitive to the environment of aromatic side chains. The presence of L-Tyrosine and L-Tryptophan in the peptide sequence gives rise to distinct signals in this region, providing information about their local conformation and interactions. The DL-racemic nature of the Tyr and Trp residues in this specific peptide would complicate standard analysis, as the D-enantiomers would produce mirror-image spectra, potentially leading to signal cancellation or complex overlapping bands if both are present in the sample.
Table 1: Key Chromophores in this compound for CD Spectroscopy
| Chromophore | Transition(s) | Approximate Wavelength Region (nm) | Structural Information |
| Peptide Backbone | n→π, π→π | 190 - 250 | Secondary structure content (α-helix, β-turn, random coil) |
| Tyrosine (Tyr) Side Chain | ¹Lₐ, ¹Lₑ | 250 - 290 | Tertiary structure, local side-chain conformation |
| Tryptophan (Trp) Side Chain | ¹Lₐ, ¹Lₑ, ¹Bₐ, ¹Bₑ | 250 - 305 | Tertiary structure, local side-chain conformation |
Data compiled from general principles of peptide spectroscopy.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the three-dimensional structure of peptides in solution at atomic resolution. By analyzing various NMR parameters, one can deduce spatial proximities, dihedral angles, and dynamic properties of the molecule.
For this compound, a complete structural elucidation would involve several NMR experiments:
1D ¹H NMR: Provides initial information on the number of distinct protons and their chemical environment.
2D TOCSY (Total Correlation Spectroscopy): Used to identify protons belonging to the same amino acid residue spin system.
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are crucial for determining the 3D structure. They detect protons that are close in space (< 5 Å), regardless of whether they are bonded. The intensity of a NOE/ROE cross-peak is inversely proportional to the sixth power of the distance between the two protons, allowing for the generation of distance restraints for structure calculations. For flexible peptides, ROESY is often preferred as it avoids the issue of zero NOE enhancement for molecules with intermediate correlation times. acs.org
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbon-13 atoms, aiding in resonance assignment.
Analysis of NOESY spectra for analogous opioid peptides has revealed key structural features, such as a preference for folded conformations, often involving a β-turn at the Gly-Gly or Gly-Phe sequence, which brings the N-terminal Tyrosine and the C-terminal Leucine (B10760876)/Phenylalanine residues into proximity. nih.govacs.org The presence of two flexible glycine (B1666218) residues in this compound would likely facilitate such turns.
Table 2: Common NMR Experiments for Peptide Structure Determination
| Experiment | Information Obtained | Relevance to this compound |
| TOCSY | Identifies coupled protons within each amino acid residue. | Assigns specific proton signals to Tyr, Gly, Trp, and Leu residues. |
| NOESY/ROESY | Provides inter-proton distances (< 5 Å). | Defines the peptide's 3D fold, identifies turns, and determines side-chain orientations. acs.org |
| ¹H-¹⁵N HSQC | Correlates backbone amide protons with their nitrogen atoms. | Provides a "fingerprint" of the peptide, sensitive to conformational changes. mdpi.com |
| Coupling Constants (³J) | Relates to backbone (φ) and side-chain (χ) dihedral angles via the Karplus equation. | Constrains the rotational freedom around specific bonds. |
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the peptide's secondary structure, hydrogen bonding, and the local environment of its side chains. researchgate.netspringernature.com
FT-IR Spectroscopy: The most informative band in the FT-IR spectrum of a peptide is the Amide I band (1600–1700 cm⁻¹), which arises mainly from the C=O stretching vibration of the peptide backbone. The frequency of this band is highly correlated with secondary structure: α-helices typically absorb around 1650–1658 cm⁻¹, β-sheets around 1620–1640 cm⁻¹, and random coils around 1640–1650 cm⁻¹. researchgate.net For a flexible peptide, this band is often a broad composite of overlapping peaks representing the conformational ensemble.
Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR. While FT-IR is more sensitive to polar groups, Raman is more sensitive to non-polar groups. The Amide I band is also present in the Raman spectrum. Furthermore, Ultraviolet Resonance Raman (UVRR) can be used to selectively enhance the vibrations of the aromatic Tyr and Trp side chains by tuning the excitation laser wavelength to match their electronic absorption bands. nih.govnih.gov This allows for a specific probe of the aromatic residues' environment, which is crucial for understanding potential π-π stacking interactions between the Tyr and Trp rings.
Table 3: Characteristic Vibrational Bands for Peptide Analysis
| Vibrational Mode | Frequency Range (cm⁻¹) | Spectroscopic Technique | Structural Sensitivity |
| Amide I (C=O stretch) | 1600 - 1700 | FT-IR, Raman | Secondary structure (helix, sheet, turn, coil). researchgate.net |
| Amide II (N-H bend, C-N stretch) | 1510 - 1580 | FT-IR | Hydrogen bonding, secondary structure. |
| Amide III | 1220 - 1330 | FT-IR, Raman | Backbone conformation (ψ dihedral angle). springernature.com |
| Tyr Ring Modes | 830-850 (Fermi doublet), 1615 | Raman | Hydrogen bonding state of the phenolic hydroxyl group. nih.gov |
| Trp Ring Modes (e.g., W3, W7) | ~1550, ~1360 | Raman | Side-chain conformation and environment (hydrophobic/hydrophilic). nih.gov |
Computational Approaches to Peptide Conformational Space
Computational methods are essential for exploring the vast conformational space available to flexible peptides and for providing a dynamic picture that complements the ensemble-averaged data from experiments.
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. youtube.com For a peptide like this compound, an MD simulation starts with an initial 3D structure, which is then placed in a simulated environment (e.g., a box of water molecules). The forces on each atom are calculated using a molecular mechanics force field, and Newton's equations of motion are solved to predict the trajectory of the atoms over time, typically on the scale of nanoseconds to microseconds.
MD simulations on the analogous Leu-enkephalin peptide have shown that it is highly flexible in aqueous solution, with no single preferred conformation. nih.govnih.gov Instead, it samples a range of structures, including folded β-turn conformations and more extended forms. Simulations can reveal the timescale of transitions between these states, the stability of intramolecular hydrogen bonds, and the specific interactions between the peptide and solvent molecules. This provides a detailed, time-resolved view of the conformational ensemble that is inaccessible to most experimental techniques alone.
While MD simulations are excellent for sampling large-scale dynamics, the force fields they use are based on classical mechanics and can be less accurate for describing the subtle electronic effects that govern bond rotations and non-covalent interactions. Quantum Mechanical (QM) calculations, based on solving the Schrödinger equation, provide a much more accurate description of molecular energetics.
However, QM calculations are computationally very expensive and are generally not feasible for an entire peptide-solvent system. A common approach is to use QM methods to study smaller fragments of the peptide or to refine the energies of specific conformations obtained from MD simulations. Fragmentation methods, such as the molecular fractionation with conjugated caps (B75204) (MFCC) approach, allow for the application of high-level QM calculations to large molecules by breaking them down into smaller, overlapping fragments. nih.govaip.orgaip.orgacs.org
For this compound, QM calculations would be invaluable for:
Accurately determining the relative energies of different backbone (φ, ψ) and side-chain (χ) rotamers.
Characterizing the geometry and strength of intramolecular hydrogen bonds.
Calculating the interaction energy of non-covalent interactions, such as a potential π-π stacking interaction between the Tyr and Trp side chains.
Predicting theoretical vibrational (IR, Raman) or CD spectra for specific conformers to aid in the interpretation of experimental data. osu.edu
By combining experimental data with both MD and QM simulations, a comprehensive and reliable model of the conformational landscape and dynamics of this compound can be constructed.
Conformational Sampling and Free Energy Landscape Analysis
The conformational space available to this compound is vast, yet constrained by the stereochemical nature of its constituent amino acids. Conformational sampling of this peptide, likely performed through computational methods such as molecular dynamics (MD) simulations, would reveal a landscape dominated by non-regular secondary structures. The central Gly-Gly motif provides significant flexibility, allowing the peptide backbone to adopt a wide range of dihedral angles. However, the flanking DL-amino acid pairs impose significant steric constraints.
The free energy landscape of a peptide illustrates the relative stability of its different conformations. For this compound, this landscape is expected to be rugged, with multiple local energy minima corresponding to various folded and turn-like structures. The global minimum is unlikely to be a simple extended or helical conformation. Instead, simulations would likely identify compact, folded structures stabilized by intramolecular hydrogen bonds and hydrophobic interactions between the aromatic side chains of tyrosine and tryptophan, and the aliphatic side chain of leucine.
Advanced computational techniques like metadynamics could be employed to enhance the sampling of the conformational space and overcome energy barriers, providing a more complete picture of the free energy landscape. letstalkacademy.com These methods would likely reveal a variety of accessible conformations, including different types of β-turns and potentially more complex folded structures.
Impact of DL-Amino Acids on Peptide Backbone and Side-Chain Conformations
The presence of amino acids with alternating stereochemistry has a profound and predictable impact on the peptide's structure. This is a key determinant of the conformational preferences of this compound.
Stereochemical Influence on Helical, Sheet, and Turn Propensities
The incorporation of D-amino acids into a peptide chain composed primarily of L-amino acids is known to be a strong disruptor of α-helical structures. Studies have shown that D-amino acids, particularly those with bulky side chains like D-tyrosine and D-tryptophan, act as potent helix destabilizers. pw.live Their presence introduces a kink in the helical geometry, making the formation of a stable, continuous α-helix highly unfavorable.
Conversely, the alternating D- and L-amino acid pattern is known to promote the formation of specific turn structures. In particular, the DL sequence can readily adopt the necessary dihedral angles for β-turns, which are crucial for reversing the direction of the peptide backbone. Research on peptides with alternating L- and D-amino acids has demonstrated their propensity to form stable β-hairpin structures. nih.gov Therefore, it is highly probable that the H-DL-Tyr and DL-Trp segments of the peptide contribute to the formation of turn-like conformations.
The central Gly-Gly segment further enhances this flexibility, acting as a hinge that can facilitate the formation of various turn types. The combination of the flexible glycine spacer and the turn-inducing DL-residues makes the adoption of compact, folded structures, stabilized by hydrogen bonds across the turn, a dominant feature of the peptide's conformational ensemble.
Based on these principles, the following table outlines the likely secondary structure propensities for the residues in this compound.
| Residue Position | Amino Acid | Likely Secondary Structure Propensity | Rationale |
| 1 | DL-Tyr | Turn | D-amino acids with bulky side chains are strong turn promoters. |
| 2 | Gly | Flexible/Turn | Glycine's lack of a side chain provides high conformational flexibility, readily accommodating turn structures. |
| 3 | Gly | Flexible/Turn | Similar to Gly at position 2, it acts as a flexible hinge. |
| 4 | DL-Trp | Turn | D-amino acids disrupt regular secondary structures and favor turns. |
| 5 | DL-Leu | Turn/Coil | The D-configuration will favor a turn, though leucine itself has some helical propensity in L-form. |
Rotameric Preferences of Aromatic DL-Tyrosine and DL-Tryptophan Residues
The side chains of the aromatic residues, tyrosine and tryptophan, also adopt preferred conformations known as rotamers. The distribution of these rotamers is influenced by the local backbone conformation and interactions with neighboring residues. For D-amino acids, the accessible rotameric states are, in principle, mirror images of those for their L-counterparts.
For DL-Tyrosine, the phenol (B47542) side chain can participate in hydrogen bonding and aromatic stacking interactions. Its rotameric preference will be dictated by the need to avoid steric clashes with the peptide backbone and the neighboring glycine residue, while potentially forming favorable interactions with the tryptophan side chain.
For DL-Tryptophan, the bulky indole (B1671886) side chain has several preferred rotameric states. The specific populations of these rotamers in this compound would be a complex interplay of steric hindrance from the adjacent leucine and glycine residues, and potential intramolecular interactions with the tyrosine ring. Studies on tryptophan rotamers in different peptide environments have shown that the local secondary structure significantly influences the distribution of side-chain conformations. nih.gov
The following table presents a hypothetical distribution of the primary side-chain dihedral angle (χ1) for the D-Tyrosine and D-Tryptophan residues, based on general principles of D-amino acid conformational preferences. The g+, t, and g- rotamers correspond to χ1 angles of approximately +60°, 180°, and -60°, respectively. For D-amino acids, the preferred rotamers are expected to be the inverse of the L-amino acid preferences.
| Aromatic Residue | Expected Dominant χ1 Rotamer(s) for D-isomer | Rationale |
| DL-Tyrosine | g- | In L-tyrosine, the g+ rotamer is often disfavored due to steric clashes. The mirror-image g- rotamer would be favored for D-tyrosine. The trans (t) rotamer is also generally accessible. |
| DL-Tryptophan | g-, t | Similar to tyrosine, the steric bulk of the indole ring in the g+ conformation (for the L-isomer) leads to clashes. Consequently, the g- and t rotamers are expected to be more populated for D-tryptophan. |
Molecular Recognition and Binding Mechanisms of H Dl Tyr Gly Gly Dl Trp Dl Leu Oh
Receptor Interaction Studies
The binding affinity of an opioid peptide, typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), measures how tightly the ligand binds to a receptor. The parent molecule, Leu-enkephalin, binds to both µ- and δ-opioid receptors. sigmaaldrich.comtargetmol.com Modifications to the peptide sequence, such as the substitutions present in H-DL-Tyr-Gly-Gly-DL-Trp-DL-Leu-OH, are known to alter these binding affinities.
Table 1: Binding Affinities (Ki, nM) of Selected Enkephalin Analogs at Opioid Receptors
| Compound | µ-Receptor (MOR) | δ-Receptor (DOR) | κ-Receptor (KOR) |
|---|---|---|---|
| [Leu5]-enkephalin | 3.4 | 4.0 | Low Affinity |
| DAMGO ([D-Ala2, N-MePhe4, Gly-ol5]-enkephalin) | High Selectivity | --- | --- |
| DPDPE ([D-Pen2,5]-enkephalin) | --- | High Selectivity | --- |
| Deltorphin (B1670231) A | 0.45 (δ) | 764 (µ/δ ratio) | --- |
| Dmt-D-Tic-Gly-Phe(4-F)-DPP | Excellent | Excellent | 0.13 |
Data compiled from various sources. targetmol.comnih.govmdpi.comacs.org Note: "---" indicates data not specified or compound is highly selective for another receptor.
A significant challenge for natural opioid peptides is their rapid degradation by peptidases, which limits the stability and duration of the ligand-receptor complex in vivo. nih.gov The introduction of D-amino acids is a well-established strategy to increase metabolic stability. mdpi.com The peptide bonds adjacent to a D-amino acid are resistant to cleavage by many common proteases. Consequently, the presence of DL-Tyr, DL-Trp, and DL-Leu in this compound would confer increased resistance to enzymatic degradation compared to its all-L-amino acid counterpart. This enhanced stability would lead to a longer half-life of the peptide, allowing for more sustained interaction with opioid receptors and potentially prolonging the duration of the resulting biological effect.
The stereochemistry of amino acids in a peptide chain dictates its three-dimensional conformation, which is critical for fitting into the specific architecture of a receptor's binding site. The use of a DL-racemic mixture for Tyr, Trp, and Leu means that the synthesized peptide is a collection of multiple stereoisomers.
Research on deltorphins and other opioid analogs has shown that the stereospecificity of amino acid side chains is essential for high affinity and selectivity. acs.org For example, substituting a naturally occurring L-amino acid with its D-enantiomer can drastically alter the binding profile. In some cases, a D-amino acid at a specific position can enhance affinity for one receptor type while decreasing it for others, thereby increasing selectivity. For instance, the substitution of Gly at position 2 with a D-Ala in enkephalin analogs often enhances stability and activity. mdpi.com Conversely, peptides with D-amino acids at positions 1, 3, or 5 in deltorphin analogs have shown diminished affinity, particularly for delta receptors.
Computational Modeling of Peptide-Receptor Interactions
In the absence of experimental crystal structures for every ligand-receptor complex, computational methods provide valuable insights into binding mechanisms.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. nih.govplos.org For opioid peptides, docking studies help to visualize how analogs like this compound might fit into the binding pockets of the µ, δ, and κ receptors. These models consistently show that the N-terminal tyrosine of opioid peptides anchors into a highly conserved pocket, forming a crucial salt bridge with a conserved aspartate residue (Asp3.32) and engaging in aromatic interactions with nearby histidine or tyrosine residues. nih.govnih.gov
The specific conformations of the D- and L-isomers of Tyr, Trp, and Leu would result in different binding poses. Docking simulations can be performed on individual stereoisomers to predict which ones are more likely to form stable interactions. For example, a docking study on a series of enkephalin-like tetrapeptides revealed that ligands with high binding affinity also showed high docking scores and formed multiple hydrogen bonds and hydrophobic interactions with key residues in the KOR binding pocket. nih.gov Such studies can predict which stereoisomers in the this compound mixture contribute most significantly to receptor binding.
To further refine the predictions from molecular docking, binding free energy calculations are employed. aps.orgrsc.org Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) estimate the free energy change upon the formation of a ligand-receptor complex. nih.gov A more negative binding free energy value indicates a more stable and favorable interaction.
These calculations account for various energy components, including electrostatic interactions, van der Waals forces, and the energy required to desolvate the ligand and the binding site. By comparing the calculated binding free energies of different stereoisomers of this compound, researchers can rank their relative binding affinities. This computational approach can help explain experimental observations and guide the design of new analogs with improved potency and selectivity. For instance, these calculations can reveal that a specific binding pose is penalized by a high energy cost required for the ligand to adopt that conformation, thereby favoring other, more stable binding modes. nih.gov
Molecular Dynamics Simulations of Ligand-Receptor Complexes
Molecular Dynamics (MD) simulations are powerful computational tools used to gain atomic-level insights into the interactions between a ligand, such as the peptide this compound, and its biological receptor. emerging-researchers.orgunipa.it These simulations model the movement and interactions of atoms and molecules over time, providing a dynamic picture of the binding process that static experimental structures cannot fully capture. researchgate.net By applying force fields like AMBER, which are augmented with parameters for carbohydrates and other biomolecules, researchers can simulate ligand-receptor complexes in explicitly solvated environments, which more accurately reflects physiological conditions. nih.gov
Furthermore, MD simulations can reveal crucial information about the conformational changes that both the ligand and the receptor may undergo upon binding. emerging-researchers.org They can track fluctuations in the peptide's structure and identify key residues that are either stabilized or become more flexible within the binding pocket. This information is invaluable for understanding the molecular basis of ligand diversity and specificity and can guide the rational design of new molecules with improved binding properties. unipa.itnih.gov While specific MD studies on this compound are not prominently featured in publicly accessible literature, this methodology remains a critical approach for investigating its potential therapeutic action. emerging-researchers.orgresearchgate.net
Specific Amino Acid Contributions to Molecular Recognition
The binding affinity and specificity of the peptide this compound are determined by the collective contributions of its individual amino acid residues. Each residue, with its unique side chain, plays a distinct role in the molecular recognition process, from forming specific intermolecular contacts to providing necessary structural flexibility.
Role of DL-Tyrosine and Aromatic Interactions (π-π stacking)
The DL-Tyrosine (Tyr) residue plays a dominant role in molecular recognition due to the physicochemical properties of its aromatic side chain. nih.gov The phenolic ring of tyrosine is capable of engaging in a variety of non-covalent interactions that are crucial for stabilizing the peptide-receptor complex. russelllab.org
One of the most significant of these is the π-π stacking interaction, where the aromatic ring of tyrosine stacks with the aromatic rings of other residues like tryptophan, phenylalanine, or histidine within the receptor's binding site. nih.govrsc.org These interactions, which can adopt different geometries such as parallel or T-shaped, are fundamental to protein structure and ligand binding. nih.govacs.org The electron-donating hydroxyl group on the tyrosine ring alters its electronic structure, influencing the nature of these stacking interactions compared to other aromatic amino acids. nih.gov
Beyond π-π stacking, the hydroxyl group of tyrosine is a potent hydrogen bond donor and acceptor, allowing it to form specific, stabilizing hydrogen bonds with polar residues in the binding pocket. russelllab.org The partial hydrophobicity of the tyrosine side chain also allows it to participate in hydrophobic interactions, often burying it within the hydrophobic cores of proteins. russelllab.org The versatility of tyrosine in forming multiple types of molecular contacts makes it one of the most effective amino acids for mediating high-affinity and high-specificity molecular recognition. nih.gov
Table 1: Key Molecular Interactions Involving Tyrosine
| Interaction Type | Description | Significance in Binding |
| π-π Stacking | Non-covalent interaction between aromatic rings. Can be parallel, offset, or T-shaped. | Major contributor to binding affinity and structural stability. nih.govrsc.org |
| Hydrogen Bonding | The side chain hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor. | Provides specificity and stabilizes the complex. russelllab.org |
| Hydrophobic Interactions | The nonpolar aromatic ring can interact favorably with hydrophobic regions of the receptor. | Helps anchor the ligand in the binding pocket. russelllab.org |
| Cation-π Interactions | The electron-rich aromatic ring can interact favorably with positively charged residues (e.g., Arginine, Lysine). | Contributes to electrostatic stabilization. nih.gov |
Glycine (B1666218) Flexibility and Backbone Conformational Adaptability
The two consecutive Glycine (Gly) residues in the peptide's backbone (Tyr-Gly-Gly) are critical for its conformational adaptability. Glycine is unique among the proteinogenic amino acids as its side chain is a single hydrogen atom. youtube.com This minimal side chain imparts exceptional conformational flexibility to the peptide backbone, allowing it to adopt a much wider range of dihedral angles (phi/psi angles) than other, more sterically hindered amino acids. researchgate.netmdpi.com
This flexibility is not a sign of instability but rather a functional advantage. It allows the peptide to act as a "conformational switch," adapting its shape to fit optimally into the specific topology of a receptor's binding pocket. researchgate.netnih.gov Molecular dynamics simulations have shown that glycine residues can facilitate local helix bending and trigger redistributions of hydrogen bonding patterns, enabling the peptide to fine-tune its structure for enhanced binding. nih.gov While often considered a "helix-breaker" in globular proteins, glycine can be readily accommodated into helical structures within membrane environments, demonstrating its dual role in both promoting flexibility and supporting stable conformations depending on the context. doi.org The presence of the glycine-glycine motif provides the this compound peptide with the necessary pliancy to navigate and bind effectively to complex receptor surfaces. nih.gov
Table 2: Influence of Glycine on Peptide Structure
| Feature | Description | Impact on Binding |
| Minimalist Side Chain | A single hydrogen atom. youtube.com | Reduces steric hindrance, allowing access to a wider range of conformations. researchgate.netmdpi.com |
| Backbone Flexibility | Can adopt unusual backbone torsion angles that are energetically unfavorable for other amino acids. researchgate.net | Enables the peptide to adapt its shape to fit precisely into a binding site. nih.gov |
| Local Packing Defects | Can create packing defects that enhance local hydration and alter hydrogen-bond networks. nih.gov | Facilitates local bending and changes the collective dynamics of the peptide. nih.gov |
| Conformational Versatility | Can exist in both flexible and rigid regions of a protein, contributing to structurally important turns or hinges. researchgate.net | Allows for precise positioning of other key binding residues (e.g., Tyr, Trp). nih.gov |
Importance of DL-Tryptophan and DL-Leucine in Binding Pocket Interactions
The terminal residues, DL-Tryptophan (Trp) and DL-Leucine (Leu), provide critical interactions that anchor the peptide within the receptor's binding pocket, primarily through aromatic and hydrophobic forces.
DL-Tryptophan (Trp) , with its large indole (B1671886) side chain, is frequently involved in crucial π-interactions that stabilize protein-ligand complexes. acs.org Its aromatic system is more electron-rich than that of tyrosine or phenylalanine, making it particularly effective in π-π stacking interactions with other aromatic residues in the receptor. nih.gov These stacking interactions can enhance binding affinity significantly. acs.org Furthermore, the indole nitrogen can act as a hydrogen bond donor, adding another layer of specificity to its interactions. Tryptophan's principal role is often as a constituent in protein synthesis, where its relative scarcity can make it a rate-limiting factor. nih.gov In the context of this peptide, its large, hydrophobic surface area contributes substantially to binding energy by displacing water molecules from the binding site.
Table 3: Primary Binding Contributions of Tryptophan and Leucine (B10760876)
| Amino Acid | Primary Interaction Type(s) | Role in Binding Pocket |
| DL-Tryptophan | π-π Stacking, Hydrophobic, H-Bonding | Provides strong aromatic and hydrophobic contacts, enhancing affinity and specificity. acs.orgnih.gov |
| DL-Leucine | Hydrophobic Interactions | Acts as a hydrophobic anchor, burying its side chain in nonpolar regions of the receptor. unc.edupnas.org |
Structure Activity Relationship Sar of H Dl Tyr Gly Gly Dl Trp Dl Leu Oh Analogs
Design Principles for Analog Synthesis
The design of analogs of H-DL-Tyr-Gly-Gly-DL-Trp-DL-Leu-OH is guided by principles aimed at exploring the chemical space around the parent molecule to enhance its pharmacological properties. These strategies involve systematic modifications to probe the role of each component of the peptide.
Systematic scanning techniques are a cornerstone of peptide SAR studies, providing detailed insights into the functional role of individual amino acids. nih.gov In this approach, each amino acid residue in the parent peptide is systematically replaced by another, typically L-alanine (Alanine Scanning), to gauge the contribution of the original side chain to the peptide's biological activity. A significant drop in activity upon substitution suggests the original residue is critical for receptor interaction or maintaining the bioactive conformation.
Beyond alanine scanning, other systematic approaches include positional scanning, where each position is substituted with a variety of natural or unnatural amino acids to optimize interactions. acs.orgresearchgate.net For a peptide like this compound, scanning would reveal the importance of the Tyr¹ phenol (B47542) group and the aromaticity of the Trp⁴ side chain, which are known pharmacophoric elements for opioid receptor binding. mdpi.comnih.gov
The presence of DL-amino acids (a racemic mixture of D- and L-enantiomers) at the Tyr¹, Trp⁴, and Leu⁵ positions is a defining feature of the parent compound. The stereochemistry of amino acids is a critical determinant of a peptide's secondary structure and its ability to bind to chiral receptors. nih.gov Substituting L-amino acids with their D-enantiomers is a common strategy in medicinal chemistry to increase peptide stability against enzymatic degradation by proteases, which typically recognize only L-amino acid substrates. mdpi.combiopharmaspec.com
This substitution can have profound effects on biological activity:
Increased Stability: D-amino acid-containing peptides exhibit a longer plasma half-life. mdpi.combiopharmaspec.com
Altered Conformation: Introducing a D-amino acid can induce specific turn structures in the peptide backbone, which may be more or less favorable for receptor binding. preprints.org
Modified Affinity and Selectivity: The change in a side chain's spatial orientation can drastically alter the binding affinity and selectivity profile. For instance, in enkephalin analogs, replacing Gly² with a D-amino acid (like D-Ala) is known to significantly increase µ-opioid receptor affinity by promoting a preferred beta-turn conformation.
The systematic replacement of the DL-residues in this compound with pure L- or D-enantiomers allows for the deconvolution of the optimal stereochemistry at each position for a desired receptor interaction profile.
| Analog Structure | Modification | General Effect on Opioid Receptor Affinity | Rationale |
|---|---|---|---|
| H-Tyr-Gly-Gly-Phe-Leu-OH | Parent L-Enkephalin | Baseline affinity, low stability | Natural peptide, rapidly degraded. |
| H-Tyr-D-Ala-Gly-Phe-Leu-OH | L-Gly² → D-Ala² | Increased µ-receptor affinity and stability. mdpi.com | Induces a favorable β-turn conformation and provides steric hindrance to enzymatic cleavage. |
| H-D-Tyr-Gly-Gly-Phe-Leu-OH | L-Tyr¹ → D-Tyr¹ | Significantly reduced affinity. | The L-configuration of the N-terminal Tyr is crucial for proper orientation of the phenol and amino groups (the "message"). nih.gov |
| H-Tyr-D-Ala-Gly-Phe-D-Leu-OH | L-Leu⁵ → D-Leu⁵ | Increased δ-receptor selectivity and stability. biopharmaspec.com | Enhances resistance to carboxypeptidases and alters C-terminal conformation, impacting selectivity. |
To overcome the inherent flexibility of linear peptides, which can lead to poor receptor affinity and selectivity, non-standard (or non-proteinogenic) amino acids and conformational constraints are widely incorporated. nih.govacs.orgnih.gov This strategy aims to lock the peptide into its "bioactive conformation," reducing the entropic penalty upon binding and improving metabolic stability. biosynth.com
Common approaches include:
N-methylation: Methylating the backbone amide nitrogen can restrict rotation and protect against proteolysis.
Cα-methylation: Introducing a methyl group at the alpha-carbon (e.g., using Aib, α-aminoisobutyric acid) restricts the allowable Ramachandran angles, often promoting helical or turn structures. magtech.com.cn
Cyclization: Linking the peptide's ends (head-to-tail) or connecting a side chain to the backbone (side chain-to-backbone) creates a rigid cyclic structure. This has been a highly successful strategy for developing potent and selective opioid analogs. nih.govnih.gov
Use of Bulky or Constrained Residues: Incorporating amino acids with unique side chains or built-in conformational restrictions, such as Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid), can force the peptide into a specific shape. mdpi.com
| Modification Type | Example Amino Acid | Purpose/Effect |
|---|---|---|
| Cα-methylation | Aib (α-aminoisobutyric acid) | Induces helical or turn conformations, restricts backbone flexibility. mdpi.com |
| Backbone N-methylation | N-Me-Phe | Increases proteolytic resistance and can modulate receptor selectivity. acs.org |
| Cyclization Precursor | D-Pen (D-Penicillamine) | Used to form a disulfide bridge with another Cys/Pen residue, creating a conformationally constrained ring (e.g., in DPDPE). |
| Constrained Aromatic | Tic (Tetrahydroisoquinoline-3-carboxylic acid) | Used as a constrained Phe analog to lock the orientation of the aromatic ring (e.g., in Dmt-Tic pharmacophore). mdpi.comnih.gov |
| β-Amino Acids | β³-hTyr | Introduces an extra carbon into the backbone, altering secondary structure and increasing stability. acs.org |
Correlation of Structural Modifications with Biological Potency
The ultimate goal of analog synthesis is to establish a clear correlation between specific structural changes and the resulting biological potency. This is achieved through iterative cycles of design, synthesis, and biological testing, often aided by computational methods.
Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to build a mathematical model that correlates the chemical structure of a series of compounds with their biological activity. mdpi.com For peptide analogs, 3D-QSAR models are particularly useful. In this approach, a set of structurally aligned analogs with known biological potencies is used to derive a relationship between their 3D properties (descriptors) and activity. nih.gov
Key molecular descriptors for peptides include:
Steric fields: Describing the shape and size of the molecule.
Electrostatic fields: Mapping the distribution of positive and negative charges.
Hydrophobic fields: Representing the hydrophobicity of different regions.
Hydrogen bond donor/acceptor fields: Identifying areas crucial for hydrogen bonding.
A successful QSAR model can generate a 3D contour map highlighting regions where specific properties are predicted to increase or decrease biological activity. This provides a powerful predictive tool for designing new, more potent analogs before their synthesis, thereby rationalizing the drug design process. researchgate.net
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The fragment-based approach dissects the molecule into key components (fragments) to understand their contribution to receptor binding. rsc.orgdiva-portal.org For opioid peptides, the "message-address" concept is a well-established pharmacophoric model. nih.govnih.gov
The "Message": This typically consists of the N-terminal residues, particularly Tyr¹. The protonated N-terminal amine and the phenolic hydroxyl group of Tyr¹ are considered the essential pharmacophoric elements that "trigger" the receptor, mimicking a key feature of morphine. mdpi.comacs.org
The "Address": The subsequent amino acids in the sequence (the C-terminal portion) are thought to modulate the binding affinity and, crucially, determine the selectivity for different opioid receptor subtypes (µ, δ, κ). nih.govnih.gov
By modifying fragments within both the "message" and "address" domains, researchers can fine-tune the activity and selectivity of analogs. For instance, the aromaticity at position 4 (Trp in this case, Phe in enkephalins) is another critical pharmacophoric point, and its distance and orientation relative to the N-terminal Tyr¹ are vital for high-affinity binding. mdpi.com
| Pharmacophoric Feature | Corresponding Structural Element | Primary Role in Binding |
|---|---|---|
| Cationic Amine Center | N-terminal -NH₃⁺ group of Tyr¹ | Forms a critical ionic interaction with a conserved Asp residue in the opioid receptor binding pocket. acs.org |
| Aromatic/Phenolic Site | Phenol side chain of Tyr¹ | Engages in hydrogen bonding and/or aromatic interactions within the receptor. mdpi.com |
| Second Aromatic Site | Indole (B1671886) side chain of Trp⁴ (or Phenyl in Phe⁴) | Occupies a hydrophobic sub-pocket, crucial for high-affinity binding. The distance to Tyr¹ is critical. nih.gov |
| Hydrophobic Region | Side chain of Leu⁵ | Contributes to overall binding affinity and can influence receptor selectivity. |
Stereochemical Influences on SAR
Comparison of DL-, D-, and L-Peptide Activities
The biological activity of opioid peptides is highly dependent on the stereochemistry of their constituent amino acids. Generally, the L-configuration of the N-terminal tyrosine residue is considered essential for potent opioid activity. Peptides that begin with a D-Tyrosine residue are often found to be inactive. This is attributed to the specific orientation of the phenolic side chain and the amino group of L-Tyrosine, which are crucial for interaction with the opioid receptor binding pocket.
While a comprehensive direct comparison of the opioid activity of this compound with its pure L- and D-isomers is not extensively documented in publicly available research, the established principles of opioid peptide SAR allow for well-founded inferences. An all-L-amino acid peptide, H-L-Tyr-Gly-Gly-L-Trp-L-Leu-OH, would be expected to exhibit the highest opioid receptor affinity and agonist activity among the three, assuming it can adopt the required conformation for receptor binding.
| Peptide Stereoisomer | Predicted Opioid Receptor Activity | Rationale |
| H-L-Tyr-Gly-Gly-L-Trp-L-Leu-OH | High | The L-configuration of the N-terminal Tyrosine is generally required for potent opioid activity. |
| H-D-Tyr-Gly-Gly-D-Trp-D-Leu-OH | Low to Negligible | The D-configuration of the N-terminal Tyrosine typically leads to a loss of activity. |
| This compound | Moderate to Low | Represents a mixture of diastereomers, with overall activity depending on the proportion of active conformations. |
Chirality at Specific Residues and Overall Peptide Potency
Position 1 (Tyrosine): As previously emphasized, the L-configuration of tyrosine is paramount for high-affinity binding to opioid receptors. The specific spatial arrangement of the aromatic ring and the protonated amine of L-Tyr is a key pharmacophoric element.
Positions 4 (Tryptophan) and 5 (Leucine): The introduction of D-amino acids at positions 4 and 5 can have varied effects. In many enkephalin analogs (structurally related pentapeptides), the incorporation of a D-amino acid at position 2 or 5 can increase metabolic stability by making the peptide less susceptible to enzymatic degradation. This enhanced stability can lead to a more prolonged duration of action and, in some cases, increased apparent potency in vivo.
Enzymatic Stability and Proteolytic Degradation of H Dl Tyr Gly Gly Dl Trp Dl Leu Oh
Assessment of Metabolic Stability
The metabolic stability of a peptide is its ability to resist breakdown by enzymes in biological systems. The inclusion of unnatural D-amino acids in peptide sequences is a well-established strategy to enhance their metabolic stability by making them less recognizable to naturally occurring L-amino acid-specific proteases.
The stability of peptides is often first assessed in vitro using biological fluids that contain a complex mixture of enzymes. Studies on peptides containing D-amino acids have consistently shown a marked increase in stability when incubated in plasma, serum, or tissue homogenates compared to their all-L-amino acid counterparts. For instance, the half-life of peptides can be significantly extended from minutes to hours. This increased stability is attributed to the resistance of the peptide bonds involving D-amino acids to cleavage by the peptidases present in these biological matrices. While specific data for H-DL-Tyr-Gly-Gly-DL-Trp-DL-Leu-OH is not extensively available in public literature, the principles derived from analogous D-amino acid-containing peptides are directly applicable. The presence of D-Tyrosine at the N-terminus and D-Tryptophan and D-Leucine at the C-terminus would sterically hinder the action of aminopeptidases and carboxypeptidases, which are abundant in plasma and tissue homogenates.
| Peptide Type | Typical Half-life in Plasma | Primary Degrading Enzymes |
|---|---|---|
| All-L-amino acid peptides | Minutes | Aminopeptidases, Carboxypeptidases, Endopeptidases |
| Peptides with terminal D-amino acids | Hours | Reduced susceptibility to exopeptidases |
| Peptides with internal D-amino acids | Variable, generally increased | Reduced susceptibility to endopeptidases |
To understand the specific enzymatic cleavage sites and the degree of resistance, peptides are subjected to controlled experiments with isolated proteases. Peptides containing D-amino acids at the N-terminus are generally resistant to exopeptidases such as aminopeptidases. Similarly, a D-amino acid at the C-terminus confers resistance to carboxypeptidases. The internal Gly-Gly bond in this compound would be a potential site for endopeptidase cleavage; however, the presence of bulky D-amino acids in adjacent positions can sterically hinder the access of these enzymes to the cleavage site.
Enzymes like chymotrypsin, which typically cleaves after aromatic amino acids like Tryptophan, would likely have their activity significantly reduced due to the D-configuration of the Tryptophan residue in this peptide. The stereochemistry of the D-amino acid prevents the peptide from fitting correctly into the active site of these L-specific proteases.
Identification of Degradation Products and Pathways
Identifying the fragments produced upon degradation is crucial for understanding the metabolic pathway of a peptide. This is typically achieved through a combination of chromatographic separation and mass spectrometric analysis.
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for identifying metabolites. By comparing the mass spectra of the parent peptide with the spectra of samples taken after incubation in a biological matrix, it is possible to identify the masses of the degradation products. For this compound, potential primary cleavage would likely occur at the Gly-Gly bond, being the most susceptible internal bond flanked by L-amino acids. This would result in the formation of smaller peptide fragments. Tandem mass spectrometry (MS/MS) can further be used to sequence these fragments and pinpoint the exact cleavage sites.
High-performance liquid chromatography (HPLC) is employed to separate the parent peptide from its degradation products based on their physicochemical properties, such as hydrophobicity and size. By monitoring the decrease in the peak corresponding to the parent peptide and the appearance of new peaks over time, the rate of degradation can be quantified. The fractions corresponding to the new peaks can be collected and subjected to mass spectrometry for structural elucidation of the metabolites. This approach allows for a detailed kinetic analysis of the degradation process.
Mechanistic Insights into D-Amino Acid Enhanced Stability
The enhanced stability of peptides containing D-amino acids is primarily due to stereochemical hindrance. Proteases have highly specific three-dimensional active sites that have evolved to recognize and bind to substrates with L-stereochemistry. The presence of a D-amino acid introduces a change in the peptide backbone's conformation and the orientation of the amino acid side chain.
This "stereochemical shield" has several consequences:
Impaired Binding: The D-amino acid residue does not fit correctly into the binding pocket of the enzyme's active site, leading to a significant decrease in binding affinity.
Distortion of Peptide Backbone: The incorporation of a D-amino acid can induce a local change in the peptide backbone conformation, which may prevent the peptide from adopting the necessary extended conformation for enzymatic cleavage.
Resistance to Exopeptidases: A D-amino acid at the N-terminus directly blocks the action of aminopeptidases, while a C-terminal D-amino acid blocks carboxypeptidases.
In essence, the proteases of the host organism are stereospecific for L-amino acids, rendering peptides with D-amino acids as poor substrates, which significantly prolongs their biological half-life.
Influence on Peptide Conformation and Accessibility to Proteases
The presence of D-Tyr, D-Trp, and D-Leu in the this compound sequence disrupts the conformational tendencies that would be present in the all-L version of the peptide. The inclusion of a single D-amino acid can induce significant structural changes, such as promoting the formation of specific types of turns (e.g., β-turns) or hairpins that would not otherwise occur. rsc.orgresearchgate.net Glycine (B1666218), being achiral, offers significant conformational flexibility and can accommodate the structural shifts induced by the adjacent D-amino acids.
This altered three-dimensional structure can further reduce the peptide's accessibility to proteases. rsc.org Even if a local sequence of L-amino acids were present, the global conformation induced by the D-isomers might fold the peptide in such a way that it masks potential cleavage sites, making them physically inaccessible to the bulky protease molecule. This conformational masking is a secondary, but crucial, mechanism by which D-amino acids contribute to the proteolytic resistance of the peptide. nih.govrsc.org Therefore, the combination of direct stereochemical obstruction at the active site and indirect conformational changes makes this compound inherently stable against enzymatic degradation.
Peptide Self Assembly and Supramolecular Architectures of H Dl Tyr Gly Gly Dl Trp Dl Leu Oh
Mechanisms and Driving Forces of Self-Assembly
The self-assembly of peptides is directed by a variety of non-covalent interactions that dictate the final three-dimensional structure. nih.gov For the peptide H-DL-Tyr-Gly-Gly-DL-Trp-DL-Leu-OH, the primary forces at play are hydrophobic interactions, aromatic stacking, and hydrogen bonding.
Hydrophobic interactions are a major driving force in the self-assembly of peptides in aqueous solutions. nih.gov The side chains of Leucine (B10760876) (Leu), Tryptophan (Trp), and Tyrosine (Tyr) are all hydrophobic. In an aqueous environment, these residues are driven to aggregate, minimizing their exposure to water molecules. This process is entropically favorable and leads to the formation of a hydrophobic core within the self-assembled structure. Studies on various peptides have confirmed that hydrophobic side-chain interactions are fundamental to the self-assembly process, contributing significantly to the stability of the resulting structures. nih.gov Even when aromatic interactions are altered, the presence of highly hydrophobic residues can be sufficient to promote self-assembly and hydrogelation. nih.gov
The aromatic side chains of Tyrosine (Tyr) and Tryptophan (Trp) are capable of engaging in π-π stacking interactions. rsc.org These interactions involve the face-to-face or edge-to-face arrangement of the aromatic rings, contributing to the stability and order of the supramolecular structure. nih.gov Computational studies on complexes involving tryptophan and tyrosine have shown that these interactions result in displaced parallel plane stacking arrangements with interplanar distances typically in the range of 3.22–3.62 Å. nih.gov Such interactions are considered crucial in the initial recognition events that lead to peptide self-assembly. nih.gov However, some research suggests that certain modifications, like a free hydroxyl (-OH) group on tyrosine, might potentially destabilize π-π stacking interactions under specific conditions. chemrxiv.org
Hydrogen bonds are essential for the formation of stable, ordered supramolecular structures. nih.gov In a peptide, hydrogen bonds can form between the amide (-CONH-) groups of the peptide backbone, as well as involving the hydroxyl group of the Tyrosine side chain. rsc.org These networks of hydrogen bonds provide directional control and structural rigidity to the assembly. The Glycine (B1666218) (Gly) residues, lacking a side chain, offer significant conformational flexibility. This flexibility allows the peptide backbone to adopt the necessary secondary structures, such as β-sheets, that maximize the formation of intermolecular hydrogen bonds, a key feature in the formation of fibrillar assemblies. rsc.org
Interactive Data Table: Driving Forces of Self-Assembly
| Interaction Type | Involved Residues | Description |
| Hydrophobic Interactions | Leu, Trp, Tyr | Aggregation of nonpolar side chains to minimize contact with water, forming a hydrophobic core. nih.govnih.gov |
| π-π Stacking | Trp, Tyr | Non-covalent stacking of aromatic rings, contributing to the stability and order of the assembly. rsc.orgnih.gov |
| Hydrogen Bonding | Peptide Backbone, Tyr | Directional interactions between amide groups and side chains, providing structural rigidity. nih.govrsc.org |
Characterization of Self-Assembled Structures
To understand the morphology and properties of the architectures formed by this compound, various characterization techniques are employed. These methods provide insight into the nanoscale and microscale features of the self-assembled materials.
Peptides rich in aromatic and hydrophobic residues frequently self-assemble into elongated, one-dimensional nanostructures such as nanofibers and nanotubes. chemrxiv.orgresearchgate.net These fibrils can entangle and interact to form a three-dimensional network capable of trapping large amounts of water, resulting in the formation of a hydrogel. mdpi.com The critical gelation concentration for similar peptide-based hydrogels can be as low as 0.15 wt%. mdpi.com The resulting hydrogels often exhibit viscoelastic properties comparable to the extracellular matrix of some tissues, making them of interest for biomedical applications. mdpi.com It is known that even single aromatic amino acids like tyrosine can form fibrillar or nanoribbon-shaped structures in aqueous solutions. researchgate.netnih.gov
The direct visualization of self-assembled nanostructures is typically achieved through high-resolution microscopy techniques.
Transmission Electron Microscopy (TEM) provides detailed images of the internal structure and morphology of the assemblies, such as the width and length of nanofibers. nih.govnih.gov
Atomic Force Microscopy (AFM) offers three-dimensional topographical information at the nanoscale. nih.gov It can be used to measure the height and cross-sectional profile of individual fibrils, providing precise dimensional data. researchgate.net
Interactive Data Table: Characterization Techniques
| Technique | Information Provided |
| Transmission Electron Microscopy (TEM) | High-resolution images of nanostructure morphology (e.g., nanofibers, nanotubes). nih.govnih.gov |
| Scanning Electron Microscopy (SEM) | Visualization of the surface topography and 3D network of assembled structures. researchgate.netmdpi.com |
| Atomic Force Microscopy (AFM) | 3D topographical mapping and precise dimensional analysis of nanostructures. nih.govresearchgate.net |
Rheological Properties of Self-Assembled Materials
Specific rheological data for hydrogels formed from this compound are not available in the current scientific literature. However, the study of self-assembling peptides typically involves characterizing the mechanical properties of the resulting hydrogels using rheometry.
For a peptide like this, which contains both hydrophobic (Trp, Leu) and hydrophilic/amphiphilic (Tyr, Gly) residues, self-assembly into a hydrogel would be expected under appropriate conditions (e.g., a change in pH or temperature). Rheological analysis would provide critical information about the material's stiffness and viscosity. Key parameters that would be investigated include:
Storage Modulus (G') and Loss Modulus (G''): These values determine the viscoelastic nature of the hydrogel. A solid-like gel is characterized by the storage modulus (a measure of the elastically stored energy) being significantly higher than the loss modulus (a measure of the energy dissipated as heat). The magnitude of G' indicates the stiffness of the gel.
Shear-Thinning and Recovery: Many peptide-based hydrogels exhibit shear-thinning behavior, where their viscosity decreases under shear stress (e.g., during injection) and they can subsequently recover their gel state once the stress is removed. This property is crucial for applications like injectable scaffolds. For instance, studies on other hydrogel-forming peptides have shown that the introduction of specific ions can induce shear-thinning and rapid recovery properties without altering the peptide's monomeric structure.
The rheological properties are highly dependent on factors such as peptide concentration, temperature, pH, and ionic strength, all of which influence the underlying non-covalent interactions that form the hydrogel network.
Modulating Self-Assembly via Stereochemistry
The specified peptide, this compound, is a heterochiral peptide, meaning it contains a mix of D- and L-amino acids. This feature is known to have a profound impact on self-assembly processes.
Impact of DL-Chirality on Assembly Kinetics and Morphology
While no kinetic or morphological studies have been published for this specific peptide, the presence of DL-chirality is a well-established strategy for controlling self-assembly. Introducing D-amino acids into a sequence of L-amino acids can significantly alter the peptide's secondary structure and its ability to form higher-order assemblies.
Assembly Kinetics: The rate of self-assembly (gelation) can be influenced by stereochemistry. In some systems, heterochiral peptides have been shown to assemble faster than their homochiral (all-L or all-D) counterparts. Conversely, other studies have found that the self-assembly of D-isomer-containing peptides can be slower but result in more thermodynamically stable structures.
Morphology: Chirality is a critical determinant of the final morphology of the self-assembled nanostructures. Homochiral peptides often form twisted or helical fibers with a defined handedness (e.g., L-peptides forming left-handed helices). The introduction of D-amino acids can disrupt or alter this packing, leading to different structures such as flat ribbons, nanotubes, or more complex, less-ordered fibrous networks. Studies on mixed enantiomeric systems have revealed that they can co-assemble into nanostructures with different morphologies and kinetics compared to the pure enantiomers. nih.gov For example, the co-assembly of L-Phe and D-Phe results in a crystalline flake-like structure, whereas the pure enantiomers form unbranched fibers. nih.gov
Potential in Biomaterials and Nanobiotechnology Research
While this specific peptide has not been explored, its characteristics—being a self-assembling, heterochiral sequence containing functional amino acids like Tyrosine and Tryptophan—suggest significant potential in biomaterials research.
Application in Creating Self-Assembled Scaffolds for Research
Self-assembling peptides are widely used to create three-dimensional (3D) scaffolds that mimic the native extracellular matrix (ECM), providing a more physiologically relevant environment for cell culture research than traditional 2D plastic surfaces.
A scaffold made from this compound would offer several potential advantages:
Biocompatibility: The scaffold would be composed of amino acids, which are generally biocompatible and whose degradation products are non-toxic.
Tunability: The mechanical properties and porosity of the scaffold could likely be tuned by changing the peptide concentration or assembly conditions.
Enhanced Stability: Its DL-chirality would ensure longevity in cell culture media that often contains proteases, allowing for long-term experiments. Designer self-assembling peptide scaffolds are valued for their ability to support cell survival, proliferation, and differentiation.
Exploration in Stimuli-Responsive Biomaterials
Stimuli-responsive materials can change their properties in response to environmental triggers, making them "smart" biomaterials for applications like targeted drug delivery or biosensing. The amino acid composition of this compound provides avenues for creating such materials.
pH-Responsiveness: The peptide has a free N-terminal amine group and a C-terminal carboxylic acid group. The phenolic hydroxyl group of Tyrosine also has a pKa. Changes in the pH of the surrounding environment would alter the protonation state of these groups, thereby changing the net charge of the peptide. This can disrupt the electrostatic interactions driving self-assembly, causing the hydrogel to dissolve or swell, which could be used to trigger the release of an encapsulated drug.
Enzyme-Responsiveness: While the peptide backbone is resistant to degradation, it would be possible to design a modified version where a therapeutic agent is tethered to the peptide via a linker that is susceptible to cleavage by a specific disease-related enzyme (e.g., a matrix metalloproteinase overexpressed in tumors).
Redox-Responsiveness: The indole (B1671886) ring of Tryptophan can participate in redox reactions, offering another potential stimulus for altering material properties, although this is a less commonly exploited strategy than pH or enzyme responsiveness.
Advanced Analytical Characterization of H Dl Tyr Gly Gly Dl Trp Dl Leu Oh
High-Resolution Mass Spectrometry (HRMS) for Molecular Identity and Purity
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive identification and purity assessment of synthetic peptides. nih.govspringernature.com Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the unambiguous determination of a compound's elemental composition and confirmation of its molecular formula. rsc.org For H-DL-Tyr-Gly-Gly-DL-Trp-DL-Leu-OH, HRMS is integral to verifying that the correct peptide was synthesized.
The process often involves coupling liquid chromatography with HRMS (LC-HRMS). This combination separates the target peptide from any impurities, such as byproducts from the synthesis process like deletion or insertion sequences. waters.comnih.gov Once separated, the mass spectrometer measures the mass-to-charge ratio (m/z) of the intact peptide with high precision. Further structural confirmation is achieved using tandem mass spectrometry (MS/MS), where the peptide is fragmented, and the resulting fragment ions are analyzed to verify the amino acid sequence. rsc.orgwaters.com This detailed fragmentation analysis confirms the primary structure and can help identify the location of any modifications or impurities. waters.com The high selectivity of HRMS allows for the detection and characterization of co-eluting impurities that might be missed by conventional HPLC-UV methods. rsc.orgnih.gov
| Parameter | Description | Expected Value/Information |
|---|---|---|
| Molecular Formula | The elemental composition of the peptide. | C35H46N6O8 |
| Theoretical Monoisotopic Mass | The exact mass calculated using the mass of the most abundant isotope of each element. | 694.3377 g/mol |
| Observed Mass [M+H]+ | The experimentally measured mass of the protonated molecule. | ~695.3450 m/z |
| Mass Accuracy | The difference between the theoretical and observed mass, typically expressed in ppm. | < 5 ppm |
| Purity Assessment | Relative abundance of the main peptide peak versus impurity peaks in the total ion chromatogram (TIC). | e.g., >98% |
| Sequence Confirmation | Matching of experimental MS/MS fragment ions (b- and y-ions) to the theoretical fragmentation pattern of the Tyr-Gly-Gly-Trp-Leu sequence. | Confirmed |
**8.2. Chromatographic Techniques for Purity and Stereoisomeric Analysis
Chromatographic methods are indispensable for analyzing the purity and complex stereochemistry of this compound. Given the presence of D- and L-isomers of tyrosine, tryptophan, and leucine (B10760876), the synthesis results in a mixture of diastereomers.
The separation of stereoisomers is a significant analytical challenge. Chiral HPLC is the primary technique for resolving the diastereomers and potential enantiomeric impurities in the peptide mixture. nih.gov This separation can be achieved through two main strategies. The first and most common involves the use of a chiral stationary phase (CSP). chiraltech.commdpi.com CSPs create a chiral environment where the different stereoisomers of the peptide exhibit varying affinities, leading to different retention times and thus, separation. mdpi.com
The second strategy involves using a chiral derivatizing agent to create diastereomeric derivatives that can then be separated on a standard achiral column. nih.gov However, for analyzing the final peptide product, direct separation on a CSP is preferred. While conventional reversed-phase HPLC (RP-HPLC) on achiral columns (like C18) can sometimes separate diastereomers due to subtle differences in their three-dimensional structure and hydrophobicity, complete resolution of all possible isomers often requires dedicated chiral methods. nih.govresearchgate.net The development of an effective chiral HPLC method is crucial for controlling the stereochemical purity of the final product. chiraltech.com
| Stereoisomer Group | Potential Retention Time (min) | Resolution (Rs) | Peak Purity |
|---|---|---|---|
| Diastereomer 1 (e.g., L-Tyr, L-Trp, L-Leu) | 15.2 | - | >99% |
| Diastereomer 2 (e.g., D-Tyr, L-Trp, L-Leu) | 16.8 | >1.5 | >99% |
| Diastereomer 3 (e.g., L-Tyr, D-Trp, L-Leu) | 18.1 | >1.5 | >99% |
| Diastereomer 4 (e.g., L-Tyr, L-Trp, D-Leu) | 19.5 | >1.5 | >99% |
| Other Diastereomers | Additional peaks corresponding to other combinations (e.g., D-D-L, D-L-D, etc.) would be resolved. |
To confirm the amino acid composition and the stereochemical ratio of the chiral amino acids, the peptide is first hydrolyzed to break it down into its individual amino acid constituents. nih.gov Because amino acids are non-volatile, they must be chemically modified through derivatization to make them suitable for GC analysis. creative-proteomics.comsigmaaldrich.comnih.gov Common derivatization methods include esterification followed by acylation. creative-proteomics.comnih.gov
Once derivatized, the amino acids are separated by gas chromatography and detected by mass spectrometry. nih.govacs.org This confirms that the peptide contains tyrosine, glycine (B1666218), tryptophan, and leucine in the expected 1:2:1:1 ratio. To determine the stereochemistry (D/L ratio), a chiral GC column is used. nih.gov This allows for the separation of the D- and L-enantiomers of the derivatized tyrosine, tryptophan, and leucine, providing a quantitative measure of the stereochemical integrity of the starting materials used in the synthesis.
| Amino Acid | Expected Molar Ratio | Stereochemical Finding (Chiral GC) |
|---|---|---|
| Glycine | 2 | Achiral |
| Tyrosine (Tyr) | 1 | D/L ratio determined (e.g., ~50:50) |
| Tryptophan (Trp) | 1 | D/L ratio determined (e.g., ~50:50) |
| Leucine (Leu) | 1 | D/L ratio determined (e.g., ~50:50) |
Spectroscopic Methods for Structural Integrity and Confirmation
UV-Vis absorption spectroscopy is a straightforward and powerful method for detecting and quantifying peptides containing aromatic amino acids. springernature.com The peptide this compound contains two such residues: tyrosine (Tyr) and tryptophan (Trp). These amino acids have characteristic UV absorbance maxima due to the π → π* electronic transitions in their aromatic side chains. thermofisher.comnih.gov
Tryptophan and tyrosine exhibit strong absorbance around 280 nm, while phenylalanine (not present in this peptide) absorbs more weakly at about 257 nm. youtube.com The absorbance at 280 nm is frequently used to determine the concentration of the peptide in solution. youtube.com However, since both Tyr and Trp absorb in a similar region, their spectra overlap. thermofisher.com To resolve these contributions and accurately quantify each residue, second-derivative UV spectroscopy can be employed. This mathematical treatment enhances spectral features, allowing for the deconvolution of the overlapping signals from tyrosine and tryptophan. nih.govcapes.gov.br
| Aromatic Residue | Absorption Maxima (λmax) in Water (nm) | Molar Absorptivity (ε) at λmax (M-1cm-1) |
|---|---|---|
| Tyrosine (Tyr) | ~274 | ~1,490 |
| Tryptophan (Trp) | ~280 | ~5,690 |
The Amide I band, occurring between 1600 and 1700 cm⁻¹, is mainly associated with the C=O stretching vibration of the peptide bond and is highly sensitive to the peptide's secondary structure. lew.rothermofisher.com The Amide II band, found between 1500 and 1600 cm⁻¹, arises from N-H bending and C-N stretching vibrations. researchgate.net The precise frequencies of these bands are indicative of different types of secondary structures such as α-helices, β-sheets, β-turns, or random coils. medium.com By analyzing the position and deconvolution of the Amide I band, one can obtain quantitative information about the relative proportions of these structural elements in the peptide sample, confirming its structural integrity. medium.comspringernature.com
| Secondary Structure | Typical Amide I Frequency Range (cm-1) |
|---|---|
| α-Helix | 1650–1658 |
| β-Sheet | 1620–1640 (low frequency), 1680–1700 (high frequency, antiparallel) |
| β-Turn | 1660–1685 |
| Random Coil / Unordered | 1640–1650 |
Quantitative Analysis of Peptide Concentration and Stability
The accurate determination of the concentration and the assessment of the stability of this compound are fundamental for its reliable use. Various analytical techniques can be employed for this purpose, with High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) being the most powerful and commonly used methods.
High-Performance Liquid Chromatography (HPLC) for Quantification
Reversed-phase HPLC (RP-HPLC) is a cornerstone technique for the analysis and purification of peptides. This method separates molecules based on their hydrophobicity. For this compound, the presence of the hydrophobic residues Trp and Leu, along with the aromatic Tyr, allows for excellent retention and separation on a C18 stationary phase.
A typical RP-HPLC method for the quantification of this peptide would involve a gradient elution system. The mobile phase usually consists of an aqueous component (Solvent A), often water with a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape, and an organic component (Solvent B), typically acetonitrile (B52724) (ACN) with a similar concentration of TFA. The gradient would run from a low to a high percentage of Solvent B to elute the peptide from the column.
Detection is commonly performed using a UV detector. The peptide bond absorbs light around 210-220 nm, providing a general means of detection. nih.gov More specifically, the aromatic side chains of tyrosine and tryptophan allow for detection at higher wavelengths, typically around 280 nm, which can offer greater selectivity and sensitivity. nih.gov
Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 65% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm and 280 nm |
| Injection Volume | 10 µL |
This table represents a typical starting point for method development. Actual parameters may vary based on the specific instrument and column used.
To ensure the accuracy and reliability of the quantification, the HPLC method must be validated according to established guidelines. This involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Table 2: Representative Validation Data for a Quantitative HPLC Method
| Validation Parameter | Typical Acceptance Criteria | Illustrative Result |
| Linearity (R²) | ≥ 0.995 | 0.9992 |
| Accuracy (% Recovery) | 80-120% | 98.5% - 101.2% |
| Precision (% RSD) | ≤ 15% | < 5% |
| LOD | Signal-to-Noise Ratio ≥ 3 | 0.1 µg/mL |
| LOQ | Signal-to-Noise Ratio ≥ 10 | 0.3 µg/mL |
This table provides illustrative data based on typical validation results for HPLC methods of similar peptides.
Mass Spectrometry (MS) for Identification and Quantification
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the definitive identification and sensitive quantification of peptides. Electrospray ionization (ESI) is a soft ionization technique commonly used for peptides, which allows the intact molecule to be ionized with minimal fragmentation.
For this compound (Chemical Formula: C₂₈H₃₅N₅O₆, Molecular Weight: 553.61 g/mol ), the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 554.6. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing structural information and enhancing specificity for quantification. The fragmentation pattern would be characterized by the cleavage of the peptide bonds, resulting in b- and y-ions.
Table 3: Predicted Major MS/MS Fragment Ions for [M+H]⁺ of this compound
| Fragment Ion | Sequence | Calculated m/z |
| b₂ | H-DL-Tyr-Gly- | 221.1 |
| b₃ | H-DL-Tyr-Gly-Gly- | 278.1 |
| b₄ | H-DL-Tyr-Gly-Gly-DL-Trp- | 464.2 |
| y₁ | -DL-Leu-OH | 132.1 |
| y₂ | -DL-Trp-DL-Leu-OH | 318.2 |
| y₃ | -Gly-DL-Trp-DL-Leu-OH | 375.2 |
| y₄ | -Gly-Gly-DL-Trp-DL-Leu-OH | 432.2 |
These are theoretical m/z values and may vary slightly in experimental data. The relative intensities of these fragments would depend on the collision energy used.
Quantitative MS methods, such as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), can be developed by selecting specific precursor-to-product ion transitions. This provides very high selectivity and sensitivity, allowing for the quantification of the peptide in complex matrices.
Stability Assessment: Degradation Pathways and Kinetics
The stability of this compound is a critical attribute, and it can be influenced by several factors, including pH, temperature, light, and the presence of enzymes. The inclusion of DL-amino acids is known to confer significant resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids. researchgate.net
Forced degradation studies are typically performed to identify potential degradation products and to develop stability-indicating analytical methods. These studies involve subjecting the peptide to harsh conditions to accelerate its degradation.
Acidic and Basic Hydrolysis: Incubation in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions can lead to the hydrolysis of peptide bonds.
Oxidative Degradation: Exposure to an oxidizing agent like hydrogen peroxide (H₂O₂) can lead to the modification of susceptible amino acid residues. The tryptophan and tyrosine residues in the peptide are particularly prone to oxidation. nih.gov Tryptophan can be oxidized to form products such as N-formylkynurenine and kynurenine, while tyrosine can undergo hydroxylation and dimerization. nih.govresearchgate.net
Thermal Degradation: Storing the peptide at elevated temperatures can reveal its thermal lability.
Photostability: Exposure to light, particularly UV radiation, can cause photodegradation of the aromatic residues, Trp and Tyr. nih.govresearchgate.net
A stability-indicating HPLC method is one that can separate the intact peptide from its degradation products, allowing for the accurate quantification of the remaining active compound.
Table 4: Illustrative Data from a Forced Degradation Study of this compound
| Stress Condition | Duration | % Degradation (Illustrative) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 hours | 5% | Hydrolysis products (smaller peptides, free amino acids) |
| 0.1 M NaOH | 24 hours | 8% | Hydrolysis products, racemization products |
| 3% H₂O₂ | 24 hours | 15% | Oxidized Trp (e.g., N-formylkynurenine), Oxidized Tyr (e.g., DOPA) |
| 80 °C | 48 hours | 10% | Various degradation products |
| UV Light (254 nm) | 24 hours | 12% | Photodegradation products of Trp and Tyr |
This table presents hypothetical data to illustrate the expected outcomes of a forced degradation study. Actual results would need to be determined experimentally.
The kinetics of degradation can be determined by monitoring the decrease in the concentration of the intact peptide over time under specific conditions. This information is crucial for determining appropriate storage conditions and shelf-life.
Interdisciplinary Perspectives and Future Research Directions
Integration of Experimental and Computational Methodologies for Comprehensive Understanding
A thorough understanding of peptides like H-DL-Tyr-Gly-Gly-DL-Trp-DL-Leu-OH can only be achieved through the synergistic integration of experimental and computational methods. Experimental techniques provide invaluable data on the synthesis, structure, and function of these molecules, while computational approaches offer a framework for interpreting this data and predicting peptide behavior.
Experimental methodologies for characterizing DL-peptides include:
Synthesis: The solid-phase peptide synthesis (SPPS) method is commonly employed, allowing for the sequential addition of both D- and L-amino acids to a growing peptide chain.
Purification: High-performance liquid chromatography (HPLC) is essential for purifying the synthesized peptide to a high degree of homogeneity.
Characterization: Mass spectrometry (MS) is used to confirm the molecular weight of the peptide, while nuclear magnetic resonance (NMR) spectroscopy can provide insights into its three-dimensional structure and dynamics in solution.
Computational approaches that complement these experiments include:
Molecular Dynamics (MD) Simulations: These simulations can model the conformational landscape of the peptide, revealing how the presence of D-amino acids influences its folding and flexibility.
Quantum Mechanics (QM) Calculations: QM methods can be used to study the electronic properties of the peptide and to predict spectroscopic features, aiding in the interpretation of experimental spectra.
Docking Studies: If the peptide is designed to interact with a biological target, such as a receptor or enzyme, docking simulations can predict the binding mode and affinity.
The integration of these techniques provides a powerful toolkit for a comprehensive understanding of DL-peptides. For instance, an experimentally determined NMR structure can serve as the starting point for MD simulations to explore the peptide's dynamic behavior.
Exploration of Novel D-Peptide Motifs in De Novo Peptide Design
The incorporation of D-amino acids into peptides, a strategy known as D-peptide design, is a powerful tool for creating novel molecular architectures with enhanced properties. A key advantage of using D-amino acids is the increased resistance of the resulting peptides to proteolytic degradation by naturally occurring enzymes, which typically recognize and cleave L-amino acid-containing peptides. This leads to a longer half-life in biological systems, a desirable trait for therapeutic peptides.
The presence of D-amino acids can also induce unique secondary structures and conformational preferences that are not accessible to peptides composed solely of L-amino acids. These novel D-peptide motifs can be exploited in de novo peptide design to create molecules with specific functions. For example, the strategic placement of a D-amino acid can induce a specific turn or helical structure that is crucial for binding to a biological target.
The design of D-peptide motifs often involves iterative cycles of computational modeling and experimental validation. Libraries of peptides with varying D-amino acid content and positioning can be computationally screened for their predicted ability to adopt a desired structure or bind to a target. The most promising candidates are then synthesized and experimentally tested.
Broader Implications for Peptide Science and Chemical Biology
The study of peptides containing both D and L amino acids has far-reaching implications for the fields of peptide science and chemical biology. The ability to precisely control the stereochemistry at each position in a peptide chain expands the chemical space available for peptide design, enabling the creation of molecules with tailored properties.
One of the most significant implications is in the development of new therapeutic agents. Peptides with enhanced stability and novel binding modes can be designed to target a wide range of diseases. For instance, D-peptides are being explored as inhibitors of protein-protein interactions that are implicated in diseases such as cancer and Alzheimer's disease.
Furthermore, the study of DL-peptides contributes to our fundamental understanding of molecular recognition. By systematically replacing L-amino acids with their D-counterparts, researchers can probe the stereochemical requirements for peptide-receptor interactions and enzyme catalysis. This knowledge is invaluable for the rational design of new drugs and biological probes.
Advanced Method Development for DL-Peptide Synthesis and Characterization
The growing interest in DL-peptides has spurred the development of advanced methods for their synthesis and characterization. While standard solid-phase peptide synthesis can be adapted for the incorporation of D-amino acids, challenges remain, particularly for the synthesis of longer and more complex peptides.
Recent advancements in synthetic methodologies include the development of novel coupling reagents and strategies to minimize side reactions and improve the efficiency of incorporating D-amino acids. The use of microwave-assisted peptide synthesis has also been shown to accelerate the synthesis of DL-peptides.
In the realm of characterization, sophisticated analytical techniques are required to confirm the stereochemical integrity of the synthesized peptides. Chiral chromatography methods are essential to separate and quantify the desired DL-peptide from any potential diastereomeric impurities that may have formed during synthesis. Advanced NMR techniques, such as those that utilize chiral solvating agents, can also be employed to determine the absolute configuration of each amino acid residue within the peptide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
